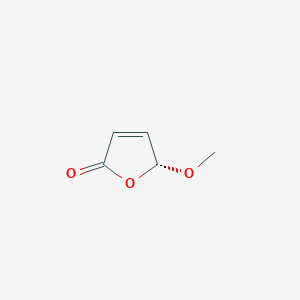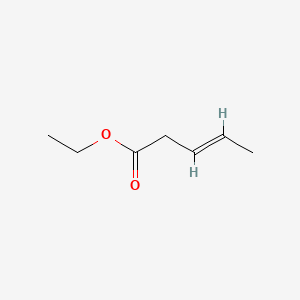
(E)-3-Pentenoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Pentenoic acid ethyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a double bond in the pentenoic acid moiety, which is in the trans (E) configuration. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3-Pentenoic acid ethyl ester can be synthesized through the esterification of (E)-3-pentenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
(E)-3-Pentenoic acid+EthanolH2SO4(E)-3-Pentenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-Pentenoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-pentenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the ester into different oxidation products, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: (E)-3-Pentenoic acid and ethanol.
Reduction: (E)-3-Pentenoic alcohol.
Oxidation: Various oxidation products depending on the specific conditions used.
科学的研究の応用
(E)-3-Pentenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (E)-3-Pentenoic acid ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context in which the ester is used.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent and in the flavor industry.
Methyl butanoate: Another ester with a fruity smell, found in various fruits and used in flavorings and perfumes.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(E)-3-Pentenoic acid ethyl ester is unique due to the presence of the double bond in the pentenoic acid moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other simple esters and can lead to different chemical and biological properties.
特性
CAS番号 |
3724-66-1 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
ethyl (E)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChIキー |
UMLQAWUDAFCGGS-HWKANZROSA-N |
異性体SMILES |
CCOC(=O)C/C=C/C |
正規SMILES |
CCOC(=O)CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
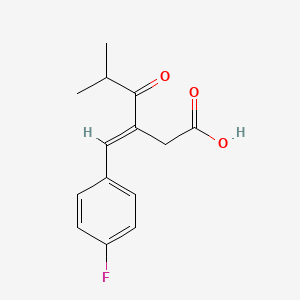
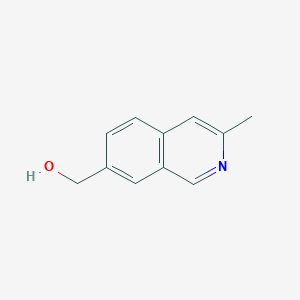
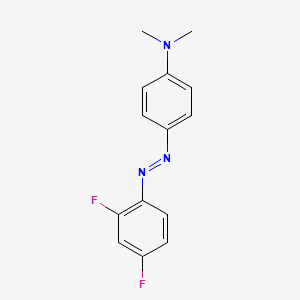
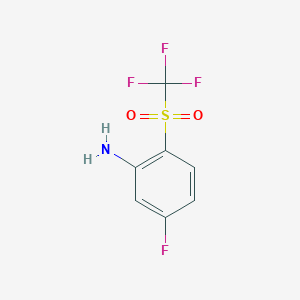
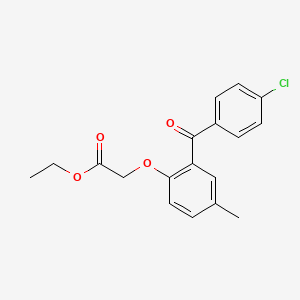
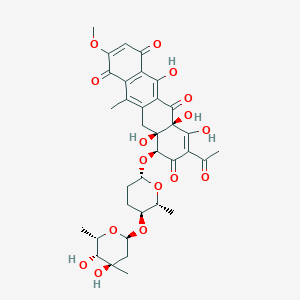
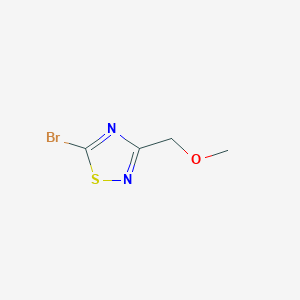
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
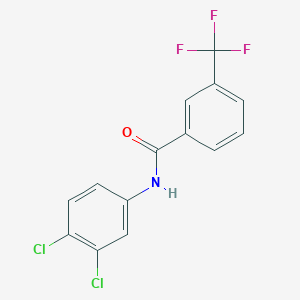

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
